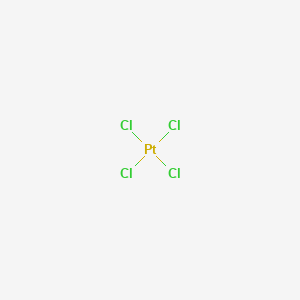

Platinum(IV) chloride

Description

Properties

IUPAC Name |

platinum(4+);tetrachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEIPJNQGITEBL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014389 | |

| Record name | Platinum tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-96-1 | |

| Record name | Platinum tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13454-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLATINUM TETRACHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3YUG71TU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Platinum(IV) Chloride from Chloroplatinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of platinum(IV) chloride (PtCl₄) from chloroplatinic acid (H₂PtCl₆). The primary and most established method for this conversion is the thermal decomposition of chloroplatinic acid. This process, when carried out under controlled conditions, particularly in a chlorine atmosphere, yields high-purity, anhydrous this compound. This document details the underlying chemistry, experimental protocols, and expected outcomes of this synthetic route.

Introduction

This compound is a critical precursor in the synthesis of various platinum-containing compounds, including numerous experimental and clinically used anticancer drugs. The purity and form of PtCl₄ are paramount to the success of these subsequent reactions. While commercially available, the in-house synthesis of PtCl₄ from chloroplatinic acid offers researchers greater control over the material's quality and form, such as ensuring its anhydrous state. The most common laboratory-scale synthesis involves the thermal decomposition of chloroplatinic acid, a process that drives off water and hydrochloric acid to yield the desired platinum tetrachloride.[1][2]

Chemical Pathway and Principles

The synthesis of this compound from chloroplatinic acid is fundamentally a decomposition reaction. Chloroplatinic acid, which exists as a hydronium salt of the hexachloroplatinate anion ([H₃O]₂--INVALID-LINK--ₓ), is heated to drive off water and hydrogen chloride, resulting in the formation of this compound.[1]

The overall chemical equation for this reaction is:

H₂PtCl₆ → PtCl₄ + 2HCl[2]

For the hydrated form of chloroplatinic acid, the equation is:

(H₃O)₂PtCl₆·nH₂O → PtCl₄ + 2HCl + (n + 2)H₂O[1]

To obtain a purer product, the decomposition is often carried out in a stream of chlorine gas. This helps to prevent the reduction of platinum(IV) to lower oxidation states and ensures the final product is anhydrous PtCl₄.[2] The thermal decomposition of the pentahydrate form of PtCl₄, which can be crystallized from aqueous solutions, occurs at approximately 300 °C in a current of dry chlorine.[2]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from chloroplatinic acid, including the initial preparation of chloroplatinic acid from elemental platinum.

Preparation of Chloroplatinic Acid (H₂PtCl₆) from Platinum Powder

Materials and Equipment:

-

High-purity platinum powder (99.98%)

-

Hydrochloric acid (HCl, 1:1 v/v)

-

Chlorine gas (Cl₂)

-

Erlenmeyer flask

-

Heating mantle or sand bath

-

Gas dispersion tube

Procedure:

-

Place 100 g of high-purity platinum powder into an Erlenmeyer flask.

-

Add a 1:1 (v/v) solution of hydrochloric acid to the flask, sufficient to create a slurry.

-

Heat the mixture to 90°C using a heating mantle or sand bath.

-

Bubble chlorine gas through the heated slurry for approximately 3 hours to facilitate the dissolution of the platinum powder and the formation of chloroplatinic acid.[3]

-

Once the platinum powder is fully dissolved, the resulting solution of H₂PtCl₆ is ready for the next step.

Crystallization of Chloroplatinic Acid Hexahydrate (H₂[PtCl₆]·6H₂O)

Materials and Equipment:

-

Solution of chloroplatinic acid from the previous step

-

Glass evaporation dish

-

Sand bath

Procedure:

-

Transfer the chloroplatinic acid solution to a glass evaporation dish.

-

Gently heat the solution on a sand bath to evaporate the solvent.

-

Continue the evaporation until the solution reaches a syrupy consistency, at which point crystals of H₂[PtCl₆]·6H₂O will begin to form.[3]

-

Allow the mixture to cool to room temperature to complete the crystallization process.

-

Collect the crystals of chloroplatinic acid hexahydrate.

Thermal Decomposition of Chloroplatinic Acid to this compound (PtCl₄)

This is the core procedure for the synthesis of anhydrous this compound.

Materials and Equipment:

-

Crystals of H₂[PtCl₆]·6H₂O

-

Quartz boat

-

Tubular furnace

-

Chlorine gas supply with flow control

-

Heated, opaque glass jars for product storage

Procedure:

-

Place the crystals of H₂[PtCl₆]·6H₂O into a quartz boat.[3]

-

Position the quartz boat inside the tube of the tubular furnace.

-

Begin a constant, gentle stream of chlorine gas through the furnace tube.

-

Gradually heat the furnace to a working temperature of 275°C over a period of 2 hours.[3]

-

Maintain the temperature at 275°C for an additional 30 minutes while continuing the chlorine gas flow.[3]

-

After the 30-minute hold, turn off the furnace and allow it to cool to below 150°C under the chlorine stream.

-

While still warm, carefully remove the product from the furnace and transfer it to dry, pre-heated, opaque glass jars with secure lids for storage.[3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Purity of Starting Material and Final Product [3]

| Material | Purity/Composition |

| Starting Platinum Powder | 99.98% Pt |

| Final Product (PtCl₄) | Platinum Content: 57.9% |

Table 2: Impurity Profile of Synthesized this compound [3]

| Impurity | Concentration (ppm) |

| Si | < 50 |

| Fe | < 20 |

| Pb | < 10 |

| Al | < 10 |

| Cu | < 20 |

| Ag | < 17 |

| Pd | 80 |

| Ca | 80 |

| Mg | 120 |

Table 3: Thermal Decomposition Analysis (TGA) of Chloroplatinic Acid (H₂PtCl₆)

| Temperature Range (°C) | Weight Loss (%) | Attributed To |

| < 200 | ~36 | Loss of physically and chemically adsorbed water |

| 295 - 343 | ~11 | Removal of chlorine |

| 343 - 527 | ~15 | Removal of chlorine |

Note: This TGA data was obtained in a nitrogen atmosphere and provides insight into the decomposition steps. The weight loss percentages are indicative of the sequential removal of water and chlorine.[1]

Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the thermal decomposition of chloroplatinic acid.

Experimental Workflow

Caption: Experimental workflow for the synthesis of PtCl₄ from platinum powder.

Conclusion

The thermal decomposition of chloroplatinic acid in a chlorine stream is a reliable and effective method for synthesizing high-purity, anhydrous this compound. By carefully controlling the reaction conditions, particularly the temperature ramp and hold times, researchers can produce PtCl₄ suitable for use as a precursor in a variety of applications, including the development of novel platinum-based therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthetic procedure in a laboratory setting.

References

Platinum(IV) Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Platinum(IV) chloride (PtCl₄), an inorganic compound featuring platinum in the +4 oxidation state, is a cornerstone material in catalysis and a precursor to vital chemotherapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding of this pivotal compound.

Physical Properties of this compound

This compound is a brown-red, hygroscopic solid that is commercially available in both anhydrous and pentahydrate forms.[1] The physical characteristics of both forms are summarized below.

| Property | Anhydrous this compound | This compound Pentahydrate |

| Molecular Formula | PtCl₄ | PtCl₄·5H₂O |

| Molar Mass | 336.89 g/mol [1] | 426.97 g/mol |

| Appearance | Brown-red powder or crystals[1][2][3] | Large red crystals[1] |

| Density | 4.303 g/cm³ at 25 °C[1][4] | 2.43 g/cm³[1] |

| Melting Point | 370 °C (decomposes)[1][4] | Decomposes upon heating |

| Solubility in Water | 58.7 g/100 mL at 25 °C[1][5] | Very soluble[1] |

| Solubility in other solvents | Soluble in acetone, slightly soluble in ethanol, insoluble in ether.[1][6][7] | - |

| Crystal Structure | Octahedral coordination geometry, forming a polymeric structure.[1] | - |

Chemical Properties and Reactivity

This compound exhibits a rich and varied chemistry, central to its utility in synthesis and catalysis.

Decomposition: Upon heating to its melting point of 370 °C, anhydrous this compound decomposes, evolving chlorine gas to yield Platinum(II) chloride.[1] Further heating leads to the formation of elemental platinum.[8]

PtCl₄ → PtCl₂ + Cl₂ [1]

Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis. Under basic conditions, it forms the hexahydroxoplatinate(IV) ion, [Pt(OH)₆]²⁻.[1][8]

Reactions with Acids: While platinum metal is famously resistant to most acids, it dissolves in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroplatinic acid (H₂PtCl₆), a primary precursor for this compound.[1] this compound itself dissolves in hydrochloric acid to form chloroplatinic acid.[1]

Reduction: The reduction of Platinum(IV) to Platinum(II) is a critical reaction, particularly in the context of its anticancer activity. This reduction can be achieved using various reducing agents, such as ascorbic acid or sodium borohydride.[8] The intracellular environment, rich in reducing agents like glutathione and ascorbic acid, facilitates this conversion for Pt(IV)-based prodrugs.

Formation of Adducts: As a Lewis acid, this compound can react with Lewis bases to form adducts. While cis-PtCl₄L₂ type adducts are known, they are often prepared through the oxidation of the corresponding Pt(II) derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of Anhydrous this compound

This protocol describes the synthesis of anhydrous this compound from chloroplatinic acid.

Method 1: Thermal Decomposition of Chloroplatinic Acid

-

Starting Material: Chloroplatinic acid (H₂PtCl₆).

-

Procedure: Heat the chloroplatinic acid to 220 °C. This will yield an impure form of this compound along with the evolution of hydrogen chloride gas.[1]

-

Reaction: H₂PtCl₆ → PtCl₄ + 2 HCl[1]

-

-

Purification: For a purer product, heat the impure PtCl₄ under a stream of chlorine gas at 250 °C.[1]

Method 2: Dehydration of this compound Pentahydrate

-

Starting Material: this compound pentahydrate (PtCl₄·5H₂O).

-

Procedure: Heat the pentahydrate crystals to approximately 300 °C in a current of dry chlorine gas.[1] This process removes the water of hydration to yield the anhydrous form.

Catalytic Hydration of Alkynes

This protocol outlines a general procedure for the hydration of alkynes using a this compound-carbon monoxide catalyst system.

-

Catalyst Preparation: A solution of 50.5 mg (0.15 mmol) of PtCl₄ in 2 ml of 92% aqueous glyme is prepared.

-

Reaction Setup: The catalyst solution and 7.5 mmol of the alkyne are placed in a miniautoclave.

-

Reaction Conditions: The reaction vessel is flushed three times with carbon monoxide and then pressurized to 200 psi with CO. The autoclave is heated in an oil bath to 108 °C, and the reaction mixture is stirred at 350-400 rpm for the desired time.

-

Workup: After the reaction, the mixture is concentrated under reduced pressure to isolate the product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to evaluate the anticancer activity of a platinum compound.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: A stock solution of the platinum compound is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired concentrations in the cell culture medium.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the platinum compound.

-

MTT Assay: After a specified incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate important workflows and signaling pathways related to this compound.

Applications in Research and Drug Development

This compound and its derivatives are indispensable in various research and development sectors.

Catalysis: this compound is a precursor for synthesizing various platinum-based catalysts. These catalysts are employed in a wide range of organic transformations, including hydrogenations, hydrosilylations, and oxidations. For instance, carbon-supported Pt-Ru nanoparticles, derived from platinum chloride precursors, are efficient catalysts for methanol and ethanol oxidation in fuel cells.[4]

Drug Development: The field of medicinal inorganic chemistry has been significantly impacted by platinum compounds. Platinum(IV) complexes are extensively investigated as next-generation anticancer prodrugs. The octahedral geometry and relative kinetic inertness of Pt(IV) complexes offer advantages over their Pt(II) counterparts, such as cisplatin. These include reduced side effects and the potential for oral administration. The axial ligands of Pt(IV) complexes can be modified to tune their pharmacokinetic properties and to introduce additional therapeutic functionalities. The anticancer mechanism of these prodrugs relies on their in-vivo reduction to the active Pt(II) species, which then bind to DNA, inducing apoptosis in cancer cells.

Material Science: this compound is used in the preparation of platinum-containing materials, such as thin films and nanoparticles. These materials have applications in electronics, sensors, and coatings due to platinum's excellent conductivity, catalytic activity, and resistance to corrosion.

Analytical Chemistry: It also serves as an analytical reagent in various chemical analyses.

Conclusion

This compound is a compound of significant industrial and academic importance. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a crucial starting material for the synthesis of a wide array of valuable platinum-containing compounds. For researchers and professionals in drug development, a thorough understanding of the characteristics and handling of this compound is essential for innovation in catalysis, materials science, and medicine. This guide provides a foundational resource to support these endeavors.

References

- 1. digital.library.unt.edu [digital.library.unt.edu]

- 2. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization, and comparative in vitro cytotoxicity studies of platinum(II), palladium(II), and gold(III) methylsarcosinedithiocarbamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.iitk.ac.in [home.iitk.ac.in]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure and Coordination Geometry of Platinum(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination geometry of platinum(IV) chloride (PtCl₄). It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are working with platinum compounds. The guide details the various polymorphic forms of PtCl₄, their crystallographic parameters, and the coordination environment of the platinum atom. Furthermore, it outlines the experimental protocols for the synthesis and crystallographic analysis of this compound.

Introduction to this compound

This compound is an inorganic compound that plays a significant role as a precursor in the synthesis of various platinum-containing complexes, including those with applications in catalysis and medicine. The arrangement of atoms in the solid state, or its crystal structure, is fundamental to understanding its physical and chemical properties. PtCl₄ is known to exist in different polymorphic forms, most notably the α and β phases, each characterized by a unique crystal lattice and coordination geometry of the platinum center.

Crystal Structure of this compound Polymorphs

This compound primarily crystallizes in two distinct polymorphic forms: the orthorhombic α-phase and the cubic β-phase. Additionally, a trigonal phase has been identified through computational methods. The platinum atom in all known crystalline forms of PtCl₄ adopts an octahedral coordination geometry, being surrounded by six chloride ions. This is achieved through the formation of a polymeric network where chloride ions act as bridging ligands between adjacent platinum centers.

Data Presentation of Crystallographic Parameters

The crystallographic data for the known polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for α-Platinum(IV) Chloride

| Crystal System | Space Group | Lattice Parameters (Å) |

| Orthorhombic | Pbca | a = 12.68 |

| b = 13.38 | ||

| c = 6.32 |

Table 2: Crystallographic Data for β-Platinum(IV) Chloride

| Crystal System | Space Group | Lattice Parameter (Å) |

| Cubic | Pa-3 | a = 11.485 |

Table 3: Crystallographic Data for Trigonal this compound (Computationally Predicted)

| Crystal System | Space Group | Lattice Parameters (Å) |

| Trigonal | R-3 | a = 11.485 |

| b = 11.485 | ||

| c = 11.485 | ||

| α = 90.00° | ||

| β = 90.00° | ||

| γ = 90.00° |

Coordination Geometry of Platinum(IV)

In the solid state, the platinum(IV) ion exhibits an octahedral coordination geometry, denoted as {PtCl₆}. This coordination is achieved through a polymeric structure where half of the chloride ligands bridge adjacent platinum centers.[1] Each platinum atom is coordinated to four bridging chloride ions and two terminal chloride ions. This arrangement results in infinite chains or a more complex three-dimensional network, depending on the polymorph.

Caption: Octahedral coordination of a Pt(IV) ion by six chloride ligands.

The polymeric nature of this compound, arising from the bridging chloride ligands, is a key factor influencing its physical properties, such as its low solubility in most solvents. Dissolution typically requires the breaking of these chloride bridges, for instance, by reaction with hydrochloric acid to form the hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[1]

Experimental Protocols

The determination of the crystal structure of this compound involves two main experimental stages: the synthesis of high-quality single crystals and their analysis using single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

The synthesis of α-PtCl₄ can be achieved through the thermal decomposition of hexachloroplatinic(IV) acid (H₂PtCl₆). A detailed protocol is as follows:

-

Starting Material: Hexachloroplatinic(IV) acid hexahydrate (H₂PtCl₆·6H₂O).

-

Apparatus: A tube furnace equipped with a quartz boat and a system for controlling the atmosphere.

-

Procedure:

-

Place a sample of H₂PtCl₆·6H₂O in the quartz boat.

-

Heat the sample in a stream of dry chlorine gas.

-

Gradually increase the temperature to 300 °C.

-

Maintain this temperature for several hours to ensure complete conversion to anhydrous PtCl₄.

-

Slowly cool the furnace to room temperature under the chlorine atmosphere to promote the formation of well-ordered crystals of α-PtCl₄.

-

The synthesis of β-PtCl₄ can be achieved by the chlorination of platinum metal at high temperatures.

-

Starting Material: High-purity platinum metal powder or sponge.

-

Apparatus: A tube furnace with a quartz tube and a chlorine gas supply.

-

Procedure:

-

Place the platinum metal in the quartz tube.

-

Heat the furnace to approximately 500-600 °C.

-

Pass a slow stream of dry chlorine gas over the platinum metal.

-

The volatile PtCl₄ will sublime and can be collected as crystals in a cooler part of the tube.

-

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of a PtCl₄ polymorph using a single-crystal X-ray diffractometer.

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other defects.

-

Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the platinum and chlorine atoms.

-

-

Structure Refinement:

-

Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization procedure.

-

The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

-

Caption: A generalized workflow from synthesis to final structure determination.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and coordination geometry of this compound. The existence of multiple polymorphs, each with a distinct crystal lattice but a common octahedral coordination of the platinum atom within a polymeric framework, has been highlighted. The provided crystallographic data and experimental protocols offer a valuable resource for researchers working with this important platinum compound. A thorough understanding of the solid-state structure of PtCl₄ is crucial for controlling its reactivity and for the rational design of new platinum-based materials and therapeutic agents.

References

Navigating the Solubility of Platinum(IV) Chloride in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Platinum(IV) chloride (PtCl₄) in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and catalysis. While quantitative data remains sparse in publicly available literature, this document consolidates qualitative solubility information, details experimental protocols for solubility determination, and discusses the reactivity of PtCl₄ with organic media, offering a valuable resource for laboratory applications.

Executive Summary

This compound is a key precursor in the synthesis of platinum-based catalysts and therapeutic agents. Its solubility in non-aqueous solvents is a crucial parameter for reaction kinetics, product purity, and process scalability. This guide summarizes the known solubility characteristics of PtCl₄, provides a standardized methodology for its quantitative determination, and offers a visual workflow for solvent selection.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible chemical literature. However, a consistent qualitative consensus exists, which is summarized in the table below. It is important to note that the term "soluble" can be ambiguous and quantitative determination is recommended for specific applications.

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference(s) |

| Ketones | Acetone | Soluble | [1][2][3][4][5][6][7][8][9][10][11] |

| Alcohols | Ethanol, Methanol | Slightly Soluble (potential for reaction) | [1][2][3][4][8][9][11] |

| Ethers | Diethyl Ether | Insoluble | [1][2][3][4][8][9][10][11] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | No definitive data found; often used in syntheses involving Pt(IV) complexes, suggesting some level of solubility or suspension suitability. |

Note: The solubility of PtCl₄ is influenced by its polymeric structure, where chloride ions bridge platinum centers. Dissolution often requires the breaking of these bridges, which can be facilitated by coordinating solvents.[7][12]

Reactivity in Organic Solvents

A critical consideration when utilizing this compound in organic solvents, particularly alcohols, is its potential for reaction. PtCl₄ can undergo reduction to Pt(II) or form coordination complexes with the solvent molecules. For instance, reactions with alcohols can lead to the formation of new platinum complexes, which may alter the desired reaction pathway.[1] Researchers should be aware that what appears to be dissolution may, in some cases, be a chemical transformation.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of PtCl₄ in their solvent of choice, the following gravimetric method is recommended. This protocol is a standard approach for determining the solubility of a solid in a liquid.

4.1 Materials and Equipment

-

This compound (anhydrous)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.2 µm)

-

Vials with airtight caps

-

Drying oven

4.2 Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant temperature is crucial as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. For finer suspensions, centrifugation may be necessary to pellet the undissolved solid.

-

Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the PtCl₄.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried PtCl₄ residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot taken (L))

4.3 Safety Precautions

-

Handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for PtCl₄ and the chosen organic solvent before commencing work.

Visualizing Experimental and Logical Workflows

To aid researchers, the following diagrams, created using the DOT language, illustrate the experimental protocol and a logical approach to solvent selection.

Conclusion

While the quantitative solubility of this compound in many organic solvents is not well-documented, this guide provides researchers with the essential qualitative information, a robust experimental protocol for quantitative determination, and a logical framework for solvent selection. By understanding the known solubility patterns and the potential for chemical reactivity, scientists and developers can make more informed decisions in their experimental designs, ultimately leading to more efficient and successful outcomes in their research and development endeavors.

References

- 1. Direct addition of alcohols to organonitriles activated by ligation to a platinum(IV) center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Investigation of Mechanochromic and Solvatochromic Luminescence of Cyclometalated Heteroleptic Platinum(II) Complexes with Benzoylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum (IV) Chloride, 99.9% Pure, -8 Mesh | Noah Chemicals [store.noahchemicals.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound, 99.9% (metals basis), Pt 57% min | Fisher Scientific [fishersci.ca]

- 9. This compound, Premion™, 99.99+% (metals basis), Pt 57% min | Fisher Scientific [fishersci.ca]

- 10. This compound, Premion™, 99.99+% (metals basis), Pt 57% min, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. Platinum Chloride(PtCl4)-Powder - FUNCMATER [funcmater.com]

- 12. Buy this compound | 13454-96-1 [smolecule.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Platinum(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of platinum(IV) chloride (PtCl₄), a process of significant interest in catalysis, materials science, and pharmaceutical synthesis. This document details the decomposition pathway, intermediate products, and the experimental protocols used for its characterization, with a focus on quantitative data and mechanistic insights.

Executive Summary

The thermal decomposition of anhydrous this compound is a multi-step process that ultimately yields elemental platinum. The primary pathway involves the sequential loss of chlorine gas, with platinum(II) chloride (PtCl₂) as a key intermediate. While the formation of other intermediates such as platinum(III) chloride (PtCl₃) has been proposed, its presence is not consistently observed and depends on specific experimental conditions. The decomposition process is typically studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

The Core Decomposition Mechanism

The thermal decomposition of this compound proceeds through a well-established two-step mechanism in an inert atmosphere.

Step 1: Decomposition of this compound to Platinum(II) Chloride

Upon heating, solid this compound decomposes to form solid platinum(II) chloride and chlorine gas. This initial decomposition step involves a change in the oxidation state of platinum from +4 to +2.

PtCl₄(s) → PtCl₂(s) + Cl₂(g)

Step 2: Decomposition of Platinum(II) Chloride to Elemental Platinum

At higher temperatures, the intermediate platinum(II) chloride further decomposes to yield elemental platinum and additional chlorine gas.

PtCl₂(s) → Pt(s) + Cl₂(g)

The overall decomposition reaction can be summarized as:

PtCl₄(s) → Pt(s) + 2Cl₂(g) [1][2][3]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is the primary technique for quantifying the mass loss associated with each decomposition step. The theoretical mass loss for each stage can be calculated based on the stoichiometry of the reactions.

| Decomposition Step | Reactant Molar Mass ( g/mol ) | Product Molar Mass ( g/mol ) | Theoretical Mass Loss (%) |

| PtCl₄ → PtCl₂ | 336.89 | 265.99 | 21.05% |

| PtCl₂ → Pt | 265.99 | 195.08 | 26.66% |

Note: The overall theoretical mass loss for the complete decomposition of PtCl₄ to Pt is 42.10%.

Experimental data from TGA provides the temperature ranges over which these mass losses occur. In an inert helium atmosphere, intensive thermal decomposition of α-PtCl₄ begins at approximately 250°C.[4] For the hydrated form, PtCl₄·5H₂O, the initial mass loss corresponds to dehydration, followed by the decomposition of the anhydrous salt.

The Role of Intermediates

The existence of a platinum(III) chloride (PtCl₃) intermediate has been a subject of investigation. While some studies have suggested its formation, others have not detected it under their experimental conditions.[4] Therefore, PtCl₂ is considered the primary and most stable intermediate in the thermal decomposition of PtCl₄.

Experimental Protocols

The study of the thermal decomposition of this compound relies on a suite of analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and quantify the mass loss associated with each decomposition step.

Methodology:

-

A small, accurately weighed sample of anhydrous this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).

-

A continuous flow of an inert gas, such as nitrogen or argon, is maintained throughout the experiment to prevent side reactions.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperature of the maximum rate of mass loss.

Differential Thermal Analysis (DTA)

Objective: To identify endothermic and exothermic events associated with the decomposition process.

Methodology:

-

Two crucibles are used: one containing the this compound sample and a reference crucible containing an inert material (e.g., alumina).

-

Both crucibles are heated in the furnace under the same conditions as the TGA experiment.

-

The temperature difference between the sample and the reference is measured as a function of the furnace temperature.

-

Endothermic events (e.g., decomposition) will result in the sample temperature lagging behind the reference temperature, producing a trough in the DTA curve. Exothermic events will cause the sample temperature to lead the reference, resulting in a peak.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio.

-

The resulting mass spectrum allows for the identification of the evolved gases (e.g., Cl₂). This provides direct evidence for the proposed decomposition reactions.[5][6][7][8]

Visualizations

Decomposition Pathway

Caption: The two-step thermal decomposition pathway of this compound.

Experimental Workflow

Caption: A typical experimental workflow for studying PtCl₄ thermal decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of tetraamineplatinum(II) chloride by simultaneous TG/DTG/DTA/MS and direct insertion probe mass spectrometry | Scilit [scilit.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 1: EGA-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Theoretical Insights into the Electronic Structure of Platinum(IV) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies concerning the electronic structure of Platinum(IV) chloride (PtCl4). It is designed to offer a comprehensive overview of the computational methodologies, key electronic and structural parameters, and the logical framework underpinning the theoretical investigation of this important platinum species. The content is structured to be a valuable resource for researchers in chemistry, materials science, and pharmacology, particularly those involved in the development of platinum-based therapeutics.

Introduction to the Electronic Structure of this compound

This compound, in its solid state, adopts a polymeric structure characterized by octahedral {PtCl6} coordination centers. This arrangement involves bridging chloride ligands that link the platinum atoms. Understanding the electronic structure of the fundamental PtCl4 unit is crucial for elucidating its reactivity, spectroscopic properties, and its role as a precursor in the synthesis of various platinum compounds, including potential anticancer agents.

Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of PtCl4 at an atomic level of detail. Methods such as Density Functional Theory (DFT) are instrumental in predicting molecular geometries, orbital energies, charge distributions, and vibrational frequencies, offering insights that complement experimental findings. These computational approaches are particularly important for heavy elements like platinum, where relativistic effects significantly influence the electronic structure.

Computational Methodology

The accurate theoretical description of this compound necessitates a robust computational approach that accounts for the complex electronic environment of the platinum atom. The following section details a typical protocol for performing DFT calculations on PtCl4.

Experimental Protocol: DFT Calculation of PtCl4

A reliable method for studying the electronic structure of platinum complexes involves a systematic computational approach. The following protocol outlines the key steps and considerations for performing a DFT calculation on this compound.

I. Molecular Structure Preparation:

-

The initial 3D coordinates of the PtCl4 molecule are constructed using a molecular modeling software. Based on experimental data, a starting geometry with octahedral coordination around the platinum atom is appropriate.

-

The initial structure is then subjected to a preliminary geometry optimization using a less computationally expensive method, such as a semi-empirical method or a smaller basis set, to obtain a reasonable starting point for the DFT calculations.

II. Software and Hardware:

-

A quantum chemistry software package capable of performing DFT calculations on heavy elements is required. Examples include Gaussian, ORCA, or ADF.

-

Sufficient computational resources (CPU cores and memory) are necessary, especially for calculations with large basis sets.

III. DFT Calculation Parameters:

-

Functional Selection: The choice of the exchange-correlation functional is critical for obtaining accurate results. For platinum complexes, hybrid functionals such as PBE0 have been shown to provide a good balance of accuracy and computational cost. Other functionals like B3LYP are also commonly used.

-

Basis Set Selection: For the platinum atom, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential or the Stuttgart-Dresden-Bonn (SDD) basis sets, is essential. For the chlorine atoms, a Pople-style basis set like 6-31G(d,p) or a more flexible basis set like def2-TZVP is recommended.

-

Relativistic Effects: Scalar relativistic effects can be implicitly included through the use of effective core potentials. For more accurate calculations, a more explicit treatment of relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA), can be employed.

-

Solvation Model: To simulate the behavior of PtCl4 in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated.

IV. Calculation Execution:

-

Geometry Optimization: A full geometry optimization is performed to find the minimum energy structure of the PtCl4 molecule. The convergence criteria for the forces and energy should be set to stringent values to ensure a true minimum is found.

-

Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation should be performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations on the optimized geometry are performed to obtain various electronic properties, including molecular orbital energies (HOMO, LUMO), Mulliken population analysis (for atomic charges), and the molecular electrostatic potential.

V. Data Analysis:

-

The optimized geometry (bond lengths and angles) is compared with available experimental data.

-

The calculated vibrational frequencies are compared with experimental IR and Raman spectra.

-

The electronic properties (HOMO-LUMO gap, charge distribution) are analyzed to understand the molecule's reactivity and bonding characteristics.

Data Presentation: Calculated Properties of this compound

The following tables summarize key quantitative data on the electronic and structural properties of this compound and related species, as derived from theoretical studies.

Table 1: Calculated and Experimental Geometric Parameters for Platinum Chloride Species

| Parameter | Species | Method | Calculated Value | Experimental Value | Reference |

| Pt-Cl Bond Length (Å) | [PtCl6]2- | B3LYP/LANL2DZ | 2.277 (equatorial), 2.282 (axial) | - | |

| Pt-Cl Bond Length (Å) | [PtCl4]2- | CISD | 2.348 | 2.300 - 2.328 |

Table 2: Calculated Electronic Properties of Platinum Complexes

| Property | Species | Method | Value | Reference |

| HOMO-LUMO Gap (eV) | Generic Pt(IV) Complex | DFT/B3LYP/LanL2DZ | 0.07754 (kcal/mol) | |

| Mulliken Charge on Pt | Generic Pt(IV) Complex | DFT/B3LYP/LanL2DZ | Positive |

Note: The values presented are for representative Pt(IV) complexes and are intended to be illustrative. The specific values for PtCl4 will depend on the computational method employed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the theoretical study of this compound.

Caption: A typical workflow for the computational study of PtCl4.

Caption: The relationship between structure, electronics, and properties.

Conclusion

The theoretical investigation of this compound's electronic structure is a cornerstone for understanding its chemical behavior and for the rational design of new platinum-based materials and pharmaceuticals. This guide has outlined the standard computational protocols, highlighted key electronic and structural parameters, and visualized the logical flow of such theoretical studies. While a comprehensive set of quantitative data for neutral PtCl4 remains a subject for further focused computational work, the methodologies and conceptual frameworks presented here provide a solid foundation for researchers to build upon. The continued application of advanced computational techniques will undoubtedly lead to a deeper understanding of this and other important transition metal complexes.

Platinum(IV) Chloride and Lewis Bases: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, reaction dynamics, and biological implications of platinum(IV) chloride adducts with Lewis bases, providing a critical resource for researchers in inorganic chemistry and oncology drug development.

Introduction to this compound and Lewis Base Adducts

This compound (PtCl4) is an inorganic compound featuring platinum in the +4 oxidation state. In its solid state, it exists as a polymer with octahedral platinum centers connected by bridging chloride ligands. The reaction of PtCl4 with Lewis bases—electron-pair donors—leads to the formation of coordination complexes known as adducts. This process typically involves the cleavage of the chloride bridges and the coordination of the Lewis base to the platinum center, most commonly resulting in octahedral complexes with the general formula cis-[PtCl4L2], where L is a monodentate Lewis base.

These adducts are of significant interest, particularly in the field of medicinal chemistry. Platinum(IV) complexes are often kinetically inert and can act as prodrugs. In the reducing environment of a cell, they can be converted to active platinum(II) species, which are known to exert cytotoxic effects by binding to DNA. This targeted activation mechanism offers the potential for developing anticancer agents with improved therapeutic profiles and reduced side effects compared to traditional platinum(II) drugs like cisplatin.

Synthesis of Platinum(IV)-Lewis Base Adducts

The primary synthetic route to platinum(IV)-Lewis base adducts involves the oxidation of a corresponding platinum(II) precursor. This method allows for greater control over the stereochemistry and composition of the final product.

General Experimental Protocol: Oxidation of Platinum(II) Precursors

The following protocol outlines a general method for the synthesis of cis-[PtCl4(L)2] adducts from a Pt(II) starting material.

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

Lewis base (L) (e.g., pyridine, substituted amine, phosphine, thioether)

-

Oxidizing agent (e.g., chlorine gas (Cl2), hydrogen peroxide (H2O2))

-

Appropriate solvent (e.g., water, dimethylformamide (DMF))

Procedure:

-

Synthesis of the Pt(II) precursor: Dissolve K2[PtCl4] in a suitable solvent. Add two equivalents of the Lewis base (L) to the solution. The square planar Pt(II) complex, cis-[PtCl2(L)2], will typically precipitate.

-

Oxidation to Pt(IV): Suspend the purified cis-[PtCl2(L)2] in a suitable solvent. Bubble chlorine gas through the suspension or add an excess of hydrogen peroxide. The reaction progress can be monitored by a color change, as the yellow Pt(II) complex is converted to a lighter-colored Pt(IV) product.

-

Isolation and Purification: The resulting cis-[PtCl4(L)2] adduct can be isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum.

Experimental Workflow for Synthesis

An In-depth Technical Guide to the Oxidation States of Platinum in Chloride Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the two primary oxidation states of platinum in chloride salts: platinum(II) chloride (PtCl₂) and platinum(IV) chloride (PtCl₄). This document details their synthesis, physicochemical properties, and characterization, with a focus on their relevance in research and drug development.

Introduction

Platinum-containing compounds, particularly those in the +2 and +4 oxidation states, are of significant interest due to their diverse applications, ranging from catalysis in industrial chemical synthesis to their pivotal role in cancer chemotherapy.[1][2][3] Understanding the fundamental properties and interconversion of platinum chloride salts is crucial for the rational design of new catalysts and therapeutic agents.[4] This guide aims to provide a detailed comparison of PtCl₂ and PtCl₄, offering a valuable resource for professionals in chemistry and pharmacology.

Physicochemical Properties

The distinct oxidation states of platinum in its chloride salts give rise to notable differences in their physical and chemical properties. A summary of these key characteristics is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Platinum Chloride Salts

| Property | Platinum(II) Chloride (PtCl₂) | This compound (PtCl₄) |

| Molecular Formula | PtCl₂[5] | PtCl₄[6] |

| Molar Mass | 265.99 g/mol [5] | 336.89 g/mol [6] |

| Appearance | Dark brown to black powder[2] | Brown-red powder[6] |

| Crystal Structure | Exists in α (polymeric) and β (hexameric) forms[7] | Polymeric, with octahedral Pt centers[6] |

| Density | 6.05 g/cm³[5] | 4.303 g/cm³ (anhydrous)[6] |

| Melting Point | 581 °C (decomposes) | 370 °C (decomposes)[6] |

| Solubility in Water | Insoluble[7] | 58.7 g/100 mL (anhydrous)[6] |

| Solubility in other solvents | Insoluble in alcohol and ether; soluble in HCl and ammonia[7] | Soluble in acetone; slightly soluble in ethanol; insoluble in ether[6] |

| Magnetic Susceptibility (χ) | -54.0 × 10⁻⁶ cm³/mol (diamagnetic)[7] | -93.0 × 10⁻⁶ cm³/mol[6] |

| Oxidation State of Platinum | +2[5] | +4[6] |

| Coordination Geometry | Square planar[2] | Octahedral[6] |

Synthesis of Platinum Chloride Salts

The synthesis of PtCl₂ and PtCl₄ can be achieved through several methods, each with its own advantages and specific reaction conditions. A summary of common synthetic routes is provided in Table 2.

Table 2: Synthesis Methods for Platinum Chloride Salts

| Target Compound | Method | Reactants | Conditions | Equation | Reference |

| Platinum(II) Chloride (β-PtCl₂) | Thermal Decomposition | Chloroplatinic acid (H₂PtCl₆) | Heated in air to 350 °C | H₂PtCl₆ → PtCl₂ + Cl₂ + 2HCl | [7] |

| Platinum(II) Chloride | Thermal Decomposition | This compound (PtCl₄) | Heated to 450 °C | PtCl₄ → PtCl₂ + Cl₂ | [7] |

| Platinum(II) Chloride | Direct Chlorination | Platinum metal (Pt), Chlorine gas (Cl₂) | Hot chlorine gas over platinum metal | Pt + Cl₂ → PtCl₂ | [7] |

| This compound | From Chloroplatinic Acid | Chloroplatinic acid (H₂PtCl₆) | Heated under chlorine gas at 250 °C | H₂PtCl₆ → PtCl₄ + 2HCl | [6] |

| This compound | From Platinum Metal | Platinum metal (Pt), Aqua regia (HNO₃ + 3HCl) | Dissolution of Pt in aqua regia, followed by heating to remove nitric acid. | Pt + 4HNO₃ + 6HCl → H₂PtCl₆ + 4NO₂ + 4H₂O; then H₂PtCl₆ → PtCl₄ + 2HCl | [8] |

The relationship and synthesis pathways for these platinum chloride salts are illustrated in the following diagram:

Experimental Protocols for Characterization

Accurate characterization of platinum chloride salts is essential for quality control and for understanding their chemical behavior. X-ray Photoelectron Spectroscopy (XPS) and Single-Crystal X-ray Diffraction are powerful techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Workflow for XPS Analysis

Detailed Methodology:

-

Sample Preparation: The platinum chloride salt is finely ground in an agate mortar to ensure a homogeneous sample surface. A small amount of the powder is then pressed onto a piece of double-sided, conductive carbon tape affixed to a sample holder. The sample is introduced into the XPS instrument's analysis chamber, which is maintained under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination.

-

Instrumentation and Data Acquisition:

-

X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.

-

Survey Scan: A wide scan (e.g., 0-1200 eV binding energy) is acquired with a high pass energy (e.g., 160 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Detailed scans of the Pt 4f and Cl 2p regions are then performed with a lower pass energy (e.g., 20 eV) to achieve better energy resolution. This allows for the precise determination of binding energies and the deconvolution of overlapping peaks.

-

-

Data Analysis: The acquired spectra are calibrated using the adventitious carbon C 1s peak at 284.8 eV as a reference. The high-resolution Pt 4f spectrum is of particular importance for determining the oxidation state. For Pt(II) compounds, the Pt 4f₇/₂ peak is typically observed around 72-73 eV, while for Pt(IV) compounds, it shifts to a higher binding energy of approximately 74-75 eV.[9] The spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the spin-orbit split doublets (4f₇/₂ and 4f₅/₂) and to quantify the relative amounts of each oxidation state if a mixture is present.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Experimental Workflow for Single-Crystal X-ray Diffraction

Detailed Methodology:

-

Crystal Growth: Growing single crystals of sufficient size and quality is a critical first step. For water-soluble salts like PtCl₄, slow evaporation of an aqueous solution at a constant temperature can yield suitable crystals. For insoluble compounds like PtCl₂, crystallization from a coordinating solvent or a high-temperature melt might be necessary. A typical procedure involves dissolving the compound in a minimal amount of a suitable solvent to create a saturated or slightly supersaturated solution. The solution is then left undisturbed in a vibration-free environment to allow for slow solvent evaporation or cooling, which promotes the growth of well-ordered single crystals.

-

Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed on the diffractometer and centered in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). The diffraction data are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations) by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data by least-squares methods to optimize the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

Applications in Drug Development and Catalysis

The distinct properties of Pt(II) and Pt(IV) chlorides and their derivatives are leveraged in various applications.

-

Cancer Therapy: Platinum(II) complexes, most notably cisplatin (cis-[PtCl₂(NH₃)₂]), are among the most widely used anticancer drugs.[2][4] Their mechanism of action involves the hydrolysis of the chloride ligands and subsequent binding to DNA, which inhibits cell division.[10] Platinum(IV) complexes are being extensively investigated as prodrugs.[1] These octahedral complexes are more inert than their square planar Pt(II) counterparts and can be activated by reduction within the tumor microenvironment, potentially leading to fewer side effects.[4]

-

Catalysis: Platinum chlorides are precursors to a wide range of homogeneous and heterogeneous catalysts.[11] They are used in various organic transformations, including hydrogenation, hydrosilylation, and oxidation reactions. The ability of platinum to cycle between the +2 and +4 oxidation states is often a key feature of its catalytic activity.

Conclusion

Platinum(II) and platinum(IV) chlorides are foundational compounds in platinum chemistry. Their distinct electronic structures, coordination geometries, and reactivities give rise to a rich and diverse range of applications. A thorough understanding of their synthesis, properties, and characterization, as outlined in this guide, is essential for researchers and professionals working to develop new platinum-based technologies in medicine and catalysis. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for advancing these fields.

References

- 1. Supramolecular Platinum Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experienced supplier of CAS:10025-65-7,PtCl₂,Platinum(II) chloride [riyngroup.com]

- 3. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]

- 4. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platinum (II) chloride Formula [softschools.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Platinum(II) chloride - Wikipedia [en.wikipedia.org]

- 8. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]

- 11. alfachemic.com [alfachemic.com]

Platinum(IV) chloride vs Platinum(II) chloride stability

An In-depth Technical Guide to the Comparative Stability of Platinum(IV) Chloride and Platinum(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability profiles of this compound (PtCl₄) and Platinum(II) chloride (PtCl₂), two pivotal compounds in the fields of catalysis and medicinal chemistry. A thorough understanding of their relative stability is critical for their synthesis, handling, and application, particularly in the rational design of platinum-based therapeutics and high-efficiency catalysts.

Executive Summary

Platinum exists predominantly in the +2 and +4 oxidation states. This compound is generally more stable in its solid, polymeric form but is susceptible to thermal decomposition and hydrolysis in aqueous solutions. In contrast, Platinum(II) chloride, while thermally stable to a higher temperature, is largely insoluble in water but serves as a crucial precursor to a vast array of Pt(II) complexes, including the landmark anticancer drug cisplatin. This guide will dissect the thermodynamic, thermal, and aqueous stability of these two chlorides, providing quantitative data, detailed experimental protocols, and logical workflows to elucidate their distinct chemical behaviors.

Physical and Chemical Properties

The fundamental physical and chemical properties of PtCl₄ and PtCl₂ are summarized below. These characteristics underpin their differing stabilities and reactivities.

| Property | This compound (PtCl₄) | Platinum(II) Chloride (PtCl₂) |

| Molar Mass | 336.89 g/mol [1] | 265.99 g/mol [2][3] |

| Appearance | Brown-red powder/crystals[1] | Dark brown powder / olive green crystals[2][3] |

| Oxidation State of Pt | +4[1] | +2[2] |

| Coordination Geometry | Octahedral {PtCl₆} in a polymeric structure[1] | Square planar {PtCl₄} in polymeric structures[2][4] |

| Density | 4.303 g/cm³ (anhydrous)[1] | 6.05 g/cm³[2][3] |

| Melting Point | 370 °C (decomposes)[1][5] | 581 °C (decomposes)[2][3] |

| Solubility in Water | Very soluble (pentahydrate); 58.7 g/100 mL (anhydrous)[1][6] | Insoluble[2][3] |

| Solubility in other solvents | Anhydrous is soluble in acetone, slightly soluble in ethanol[1] | Insoluble in alcohol and ether; soluble in HCl[2][3] |

Comparative Stability Analysis

The stability of platinum chlorides can be evaluated under different conditions: thermodynamic, thermal, and in solution.

Thermodynamic Stability

Thermodynamic data provides insight into the intrinsic stability of the compounds. The standard enthalpy of formation (ΔHᵷ°) is a key indicator.

| Compound | Standard Enthalpy of Formation (ΔHᵷ°) |

| This compound (PtCl₄) | -245.6 ± 1.9 kJ/mol |

| Platinum(II) Chloride (PtCl₂) | -137.7 ± 0.3 kJ/mol |

| (Data sourced from reference[7]) |

The more negative enthalpy of formation for PtCl₄ suggests it is thermodynamically more stable than PtCl₂ at standard conditions. However, this intrinsic stability is offset by its reactivity, particularly its tendency to lose chlorine upon heating.

Thermal Stability and Decomposition

Thermal analysis reveals the kinetic stability of the compounds as a function of temperature. This compound is less thermally stable than Platinum(II) chloride. Upon heating, PtCl₄ decomposes to PtCl₂ by losing a molecule of chlorine gas.[1][2][4] This decomposition is entropically driven by the release of gaseous chlorine from the solid state.[2][4] Further heating of PtCl₂ leads to its decomposition into elemental platinum and more chlorine gas.[2]

| Compound | Decomposition Temperature | Decomposition Reaction |

| This compound (PtCl₄) | ~370 °C[1] (Intensive decomposition begins at 250 °C[7]) | PtCl₄(s) → PtCl₂(s) + Cl₂(g)[1][2] |

| Platinum(II) Chloride (PtCl₂) | 581 °C[2][3] | PtCl₂(s) → Pt(s) + Cl₂(g)[8] |

The sequential thermal decomposition pathway from chloroplatinic acid (a common precursor) to elemental platinum is illustrated below.

Stability in Aqueous Media and Hydrolysis

The behavior of platinum chlorides in aqueous environments is critically important, especially in the context of drug development.

This compound (PtCl₄): PtCl₄ and its common commercial form, the pentahydrate (PtCl₄·5H₂O), are soluble in water.[1] In aqueous solutions, particularly those with low chloride concentrations, Pt(IV) complexes can undergo hydrolysis, where chloride ligands are replaced by water or hydroxide ions. While Pt(IV) complexes are generally considered kinetically inert, studies have shown that hydrolysis can occur, even at equatorial positions, which was previously thought to be unlikely.[9][10] The stability of Pt(IV) chloro complexes like [PtCl₆]²⁻ is dependent on pH and chloride ion concentration, with hydrolysis being suppressed at low pH (<1) and in the presence of excess chloride ions.[11] This kinetic inertness is a key feature in the design of Pt(IV) prodrugs, which are intended to remain stable in the bloodstream before being reduced to the active Pt(II) form within cancer cells.

Platinum(II) Chloride (PtCl₂): PtCl₂ is insoluble in water, which limits its direct biological application.[2][3] However, it is a vital starting material for water-soluble Pt(II) complexes. For instance, PtCl₂ reacts with ligands like ammonia to form precursors for drugs such as cisplatin.[12] The resulting Pt(II) complexes, like cisplatin, are activated inside cells through hydrolysis. The low intracellular chloride concentration facilitates the replacement of chloride ligands with water molecules, generating highly reactive aqua species that bind to DNA.[13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Platinum(II) chloride - Wikipedia [en.wikipedia.org]

- 3. Platinum (II) chloride Formula [softschools.com]

- 4. Platinum(II)_chloride [chemeurope.com]

- 5. This compound 99.9+ trace metals 13454-96-1 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Platinum - Wikipedia [en.wikipedia.org]

- 9. A Dogma in Doubt: Hydrolysis of Equatorial Ligands of PtIV Complexes under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Hydrolytic Behavior of the Platinum(IV) Complexes with Axial Acetato Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Experienced supplier of CAS:10025-65-7,PtCl₂,Platinum(II) chloride [riyngroup.com]

- 13. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Platinum(IV) Chloride as a Catalyst for Hydrosilylation of Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry, providing an efficient route to vinylsilanes.[1] Vinylsilanes are versatile synthetic intermediates with applications in cross-coupling reactions, polymer science, and materials chemistry.[1][2] Platinum complexes are highly effective catalysts for this transformation, with platinum(IV) chloride (PtCl₄) serving as a stable and readily available precatalyst.[3] While PtCl₄ itself is not the active catalytic species, it is reduced in situ to catalytically active platinum(0) or platinum(II) species, which then enter the catalytic cycle.[3] The reaction typically proceeds with high efficiency and can be tuned to achieve specific regio- and stereoselectivity.[1]

Mechanism of Catalysis

The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkynes is the Chalk-Harrod mechanism.[1][4] This mechanism accurately describes the formation of the major E-vinylsilane product through syn-addition of the silane across the alkyne.

The catalytic cycle can be summarized in the following steps:

-

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum species.

-

Alkyne Coordination: The alkyne coordinates to the resulting platinum-silyl-hydrido complex.

-

Migratory Insertion: The alkyne inserts into the platinum-hydride bond, forming a vinyl-platinum intermediate.

-

Reductive Elimination: The vinylsilane product is released through reductive elimination, regenerating the active platinum catalyst.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation of alkynes.

Experimental Protocols

Protocol 1: General Procedure for Hydrosilylation of Terminal Alkynes

This protocol is adapted from typical conditions for platinum-catalyzed hydrosilylation reactions and is suitable for a range of terminal alkynes and hydrosilanes.

Materials:

-

This compound (PtCl₄)

-

Terminal alkyne

-

Hydrosilane

-

Anhydrous toluene (or other suitable solvent, or solvent-free)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (0.001 mmol, 0.1 mol%).

-

If using a solvent, add anhydrous toluene (1.0 mL).

-

Add the terminal alkyne (1.0 mmol).

-

Add the hydrosilane (1.0 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours, or until completion as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture can be purified directly by column chromatography on silica gel to afford the desired vinylsilane.

Protocol 2: Hydrosilylation of Internal Alkynes

The hydrosilylation of internal alkynes can also be achieved, often with good stereoselectivity.

Materials:

-

This compound (PtCl₄)

-

Internal alkyne

-

Hydrosilane

-

Anhydrous solvent (e.g., toluene, THF, or solvent-free)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (0.001 mmol, 0.1 mol%) in the chosen anhydrous solvent (1.0 mL), or add directly to the flask if solvent-free.

-

Add the internal alkyne (1.0 mmol).

-

Add the hydrosilane (1.0 mmol) to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by GC-MS or ¹H NMR of an aliquot.

-

After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography to isolate the vinylsilane product.

Data Presentation

The following tables summarize representative data for the hydrosilylation of various alkynes with different silanes using platinum catalysts. While the specific catalyst cited in the source may be a Pt(II) complex, these results are indicative of the outcomes expected when using PtCl₄ as a precatalyst under similar conditions.

Table 1: Hydrosilylation of Terminal Alkynes

| Entry | Alkyne | Silane | Product(s) | Yield (%) | Reference |

| 1 | Phenylacetylene | Triethylsilane | (E)-Triethyl(styryl)silane | 95 | [5] |

| 2 | 1-Hexyne | Triethylsilane | (E)-Triethyl(hex-1-en-1-yl)silane | 88 | [5] |

| 3 | 1-Octyne | Triethoxysilane | (E)-Triethoxy(oct-1-en-1-yl)silane | 92 | [2] |

| 4 | Phenylacetylene | Triethoxysilane | (E)-Triethoxy(styryl)silane | 94 | [2] |

Table 2: Hydrosilylation of Internal Alkynes

| Entry | Alkyne | Silane | Product | Yield (%) | Reference |

| 1 | Diphenylacetylene | Triethylsilane | (Z)-Triethyl(1,2-diphenylvinyl)silane | 99 | [5] |

| 2 | 3-Hexyne | Triethylsilane | (Z)-Triethyl(hex-3-en-3-yl)silane | 43 | [5] |

| 3 | 1-Phenyl-1-propyne | Triethylsilane | (Z)-Triethyl(1-phenylprop-1-en-1-yl)silane | 96 | [5] |

| 4 | 5-Decyne | Triethylsilane | (Z)-Triethyl(dec-5-en-4-yl)silane | 95 | [2] |

Experimental Workflow

The general workflow for conducting a platinum-catalyzed hydrosilylation of an alkyne is depicted below.

Caption: General experimental workflow for PtCl₄-catalyzed alkyne hydrosilylation.

Concluding Remarks

This compound is a robust and convenient precatalyst for the hydrosilylation of both terminal and internal alkynes. The reaction generally proceeds under mild conditions with high yields and predictable stereoselectivity, favoring the formation of E-vinylsilanes from terminal alkynes and Z-vinylsilanes from internal alkynes. The presented protocols and data serve as a valuable starting point for researchers exploring the synthesis of novel vinylsilanes for various applications in chemical synthesis and materials science.

References

Application Note and Protocol for the Synthesis of Platinum Nanoparticles from Platinum(IV) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction